molecular formula C15H22F2N4O2 B6758189 N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide

N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide

Cat. No.: B6758189
M. Wt: 328.36 g/mol
InChI Key: MPZSBIDXQYXTJL-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a difluorocyclohexyl group, a pyrazolylmethyl group, and a morpholine carboxamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N4O2/c16-15(17)4-1-3-12(9-15)19-14(22)20-7-8-23-13(10-20)11-21-6-2-5-18-21/h2,5-6,12-13H,1,3-4,7-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZSBIDXQYXTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)NC(=O)N2CCOC(C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the difluorocyclohexyl intermediate: This can be achieved through the fluorination of cyclohexane derivatives using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Synthesis of the pyrazolylmethyl intermediate: This step involves the alkylation of pyrazole with appropriate alkyl halides or alcohols.

    Coupling of intermediates: The difluorocyclohexyl and pyrazolylmethyl intermediates are then coupled with morpholine-4-carboxamide under conditions such as base catalysis or using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluorocyclohexyl ketone, while reduction could produce a difluorocyclohexyl alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group might enhance binding affinity through hydrophobic interactions, while the pyrazolylmethyl group could participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide: can be compared with other morpholine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

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